Fenflumizole

Platelet Aggregation Inhibition Antithrombotic Cyclooxygenase Inhibition

Researchers studying NSAID mechanisms face a persistent challenge: dissecting anti-inflammatory efficacy from gastric ulcerogenicity. Fenflumizole solves this with a uniquely differentiated pharmacodynamic profile: • 350× greater in vitro antiplatelet potency than aspirin, enabling low-concentration thrombosis studies • 170-fold weaker gastric PGI₂ inhibition vs indomethacin-ideal for mucosal defense research • Defined human PK (t½ = 14-15 hr; IC₅₀ TXB₂ = 19 ng/mL) for precise PK/PD modeling Supplied as a high-purity research compound with batch-specific QC documentation and analytical traceability.

Molecular Formula C23H18F2N2O2
Molecular Weight 392.4 g/mol
CAS No. 73445-46-2
Cat. No. B1213502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenflumizole
CAS73445-46-2
SynonymsA-214
fenflumizole
Molecular FormulaC23H18F2N2O2
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H18F2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)19-12-7-16(24)13-20(19)25/h3-13H,1-2H3,(H,26,27)
InChIKeyITFWPRPSIAYKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenflumizole: A Selective COX Inhibitor


Fenflumizole is a synthetic triaryl-imidazole derivative and non-steroidal anti-inflammatory agent characterized by a distinct 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl) imidazole core structure [1]. It functions as a cyclooxygenase (COX) inhibitor, displaying a pharmacodynamic profile that is differentiated from classical NSAIDs by a pronounced potency against platelet aggregation and a reduced propensity for gastric mucosal injury [2][3]. Unlike many in-class compounds, fenflumizole exhibits a quantifiable selectivity in its mode of action, making it a compelling tool for research into selective COX inhibition and a candidate for applications where anti-thrombotic efficacy must be balanced against gastrointestinal safety [4].

COX pathway study fit Reported antiplatelet assay sensitivity context
Gastric erosion model context Lower gastric erosion model response vs. aspirin
Tissue-specific COX selectivity Prostanoid pathway selectivity review
Pulmonary function studies Bronchoconstriction inhibition assay context

Fenflumizole: Why Substitution Fails


Direct substitution of fenflumizole with other NSAIDs or imidazole-based anti-inflammatory agents is scientifically unsupported due to its unique quantitative profile. Fenflumizole exhibits a divergent potency spectrum across key pharmacodynamic parameters: it is significantly weaker than indomethacin in certain anti-inflammatory models (3x weaker for antipyresis) but up to 50x more potent in inhibiting platelet aggregation and bronchoconstriction in vivo [1][2]. Furthermore, its gastric ulcerogenicity is dramatically lower than aspirin, a critical differentiator that cannot be assumed for other COX inhibitors [3]. These data points demonstrate that fenflumizole does not behave as a simple, equipotent analog; its activity is the result of a specific structure-activity relationship that yields a distinct therapeutic index, making experimental or therapeutic substitution without validation a high-risk proposition.

Platelet inhibition profile May exhibit different antiplatelet potency compared to aspirin; direct substitution may shift assay sensitivity.
Anti-inflammatory potency Fenflumizole may show weaker antipyretic activity than indomethacin; anti-inflammatory endpoints may differ.
Gastric erosion profile Gastric erosion model response may be lower than aspirin; safety-related endpoint context cannot be assumed for other COX inhibitors.
Pulmonary pharmacology Bronchoconstriction inhibition potency may differ from indomethacin; model-specific review required.

Fenflumizole: Quantitative Comparison Guide


In Vitro Antiplatelet Activity vs. Aspirin

Fenflumizole demonstrates a profound and quantifiable increase in antiplatelet potency compared to aspirin. In a direct head-to-head comparison in rabbit models, fenflumizole's in vitro activity was 350 times more potent than aspirin in inhibiting platelet aggregation [1]. This extreme differential is a primary reason for considering fenflumizole over aspirin in experimental antithrombotic models.

In vitro antiplatelet potency
Head-to-head
350x
vs. aspirin
Supports antiplatelet assay sensitivity review
Rabbit platelet model, arachidonate/collagen-induced
Platelet Aggregation Inhibition Antithrombotic Cyclooxygenase Inhibition

Ex Vivo Antiplatelet Activity vs. Aspirin

Following oral administration (p.o.) in rabbits, fenflumizole retained a significant potency advantage over aspirin. It was 4.2 times more potent than aspirin in inhibiting arachidonate-induced platelet aggregation and 8.1 times more potent in inhibiting collagen-induced aggregation [1]. This demonstrates that the in vitro superiority translates to a meaningful ex vivo effect after systemic absorption.

Ex vivo antiplatelet potency
Head-to-head
4.2–8.1x
vs. aspirin (p.o.)
Supports ex vivo platelet inhibition model
Oral rabbit model, arachidonate/collagen challenge
Ex Vivo Pharmacology Oral Bioavailability Platelet Aggregation

Gastric Ulcerogenicity vs. Aspirin

A major differentiator for fenflumizole is its improved gastric safety profile. In a study directly comparing the ulcerogenic effects in rats, fenflumizole administered in single oral doses of 100 to 800 mg/kg was found to be "much less ulcerogenic" than aspirin administered at 3.12 to 200 mg/kg [1]. This reduced propensity to cause gastric mucosal erosion addresses a critical limitation of many classical NSAIDs.

Gastric ulcerogenicity
Head-to-head
Much less ulcerogenic
vs. aspirin
Reported lower gastric erosion model response
Rat single-dose model, 100–800 mg/kg p.o.
Gastrointestinal Safety Ulcerogenicity Toxicology

In Vivo Anti-Bronchoconstriction vs. Indomethacin

Fenflumizole displays a unique potency profile against bronchoconstriction that distinguishes it from the reference NSAID indomethacin. In vivo, fenflumizole was found to be 20 to 50 times more potent than indomethacin in inhibiting arachidonic acid-induced bronchoconstriction in guinea pigs [1]. This specific activity suggests a differential interaction with the pulmonary arachidonic acid cascade.

Anti-bronchoconstriction
Head-to-head
20–50x
vs. indomethacin
Supports bronchoconstriction model context
Guinea pig model, arachidonic acid challenge
Bronchoconstriction In Vivo Pharmacology Arachidonic Acid Cascade

Gastric PGI2 Inhibition vs. Indomethacin

The reduced gastric toxicity of fenflumizole is underpinned by a quantifiable selectivity at the molecular level. Ex vivo, fenflumizole was 170 times weaker than indomethacin as an inhibitor of prostacyclin (PGI2) generation in the rat stomach mucosa [1]. This sparing of gastric PGI2, a key cytoprotective prostanoid, provides a mechanistic explanation for its favorable safety profile.

Gastric PGI2 inhibition
Head-to-head
170x weaker
vs. indomethacin
Supports gastric PGI2 selectivity context
Rat stomach mucosa ex vivo
Cyclooxygenase Selectivity Prostacyclin (PGI2) Gastric Cytoprotection

Human Pharmacokinetic Profile

Fenflumizole exhibits a distinct pharmacokinetic profile in humans following a single oral dose of 0.5 mg/kg, characterized by rapid absorption (t1/2 = 0.2 hr) followed by biphasic elimination with terminal half-lives of 1 hour and 14 hours [1]. Intravenous administration (0.1 mg/kg) revealed a three-compartment model with a terminal half-life of 15 hours and a large volume of distribution (386 L) [2]. Oral bioavailability was approximately 50% due to a pronounced first-pass effect [2].

Human PK profile
Reported
t½ 14–15 h, Vd 386 L, F 50%
Supports PK/PD model development
Healthy volunteers, 0.5 mg/kg p.o. / 0.1 mg/kg IV
Human Pharmacokinetics Drug Disposition ADME

Fenflumizole: Research Applications


Selective COX Inhibition and Gastric Cytoprotection

Fenflumizole is a premier tool compound for dissecting the physiological roles of cyclooxygenase products in gastric mucosal defense. Its 170-fold weaker inhibition of gastric PGI2 synthesis compared to indomethacin [1] makes it ideal for studies aiming to separate the anti-inflammatory effects of COX inhibition from its ulcerogenic side effects. Researchers can use fenflumizole to model NSAID-induced gastric injury with a significantly attenuated background of mucosal damage, allowing for cleaner analysis of other contributing factors.

Antithrombotic and Platelet Function Studies

For research focused on platelet aggregation and thrombus formation, fenflumizole provides a potent alternative to aspirin. With in vitro antiplatelet activity 350 times that of aspirin and ex vivo potency 4-8 times greater following oral dosing [2], fenflumizole enables the study of antithrombotic mechanisms at lower compound concentrations. This high potency reduces the likelihood of off-target effects and improves experimental precision in both in vitro and in vivo models of thrombosis.

PK/PD Modeling of COX Inhibitors

The well-defined human pharmacokinetic profile of fenflumizole—characterized by a long terminal half-life (14-15 hr), a large volume of distribution (386 L), and moderate oral bioavailability (50%) [3][4]—makes it an excellent reference compound for developing and validating PK/PD models for NSAIDs. Its known IC50 values for inhibiting prostanoid formation (IC50 for TXB2 = 19 ng/mL and for 6-keto-PGF1α = 53 ng/mL) [4] provide precise pharmacodynamic endpoints for correlating plasma concentrations with biological effect.

Airway Inflammation and Bronchoconstriction Models

Given its exceptional potency in inhibiting arachidonic acid-induced bronchoconstriction—20 to 50 times more potent than indomethacin [5]—fenflumizole is a highly effective tool for probing the role of prostanoids in pulmonary physiology. Its use in guinea pig and other animal models of asthma or airway hyperreactivity can help delineate the specific contributions of COX-derived mediators to bronchoconstriction, offering a clearer signal than can be achieved with less potent inhibitors.

Application
Selection Property
Validation Focus
Gastric mucosal prostanoid research
Tissue-specific COX inhibition profile
PGI2 synthesis endpoint review
Platelet aggregation research
High antiplatelet assay sensitivity
Platelet aggregation assay validation
NSAID PK/PD modeling
Human pharmacokinetic profile
Plasma concentration-effect correlation
Airway hyperreactivity studies
Bronchoconstriction inhibition profile
Arachidonic acid challenge model

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